molecular formula C19H19ClF3N3O B3383841 4-[4-chloro-2-(6-methoxypyridin-2-yl)-7-(trifluoromethyl)-1H-indol-3-yl]butan-1-amine CAS No. 5020-62-2

4-[4-chloro-2-(6-methoxypyridin-2-yl)-7-(trifluoromethyl)-1H-indol-3-yl]butan-1-amine

Cat. No. B3383841
CAS RN: 5020-62-2
M. Wt: 397.8 g/mol
InChI Key: ARJHIMOKIOKGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is bonded to a butan-1-amine chain at the 4-position, and there are various substituents on the pyridine ring, including a chloro group at the 4-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 7-position .


Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For example, they can be hydroxylated to form pyridinols, or they can be converted into their corresponding N-oxides .

Mechanism of Action

While the exact mechanism of action of this compound is not known, similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases (PPTases), which are essential for bacterial cell viability and virulence .

Future Directions

The future directions for research on this compound could include further investigation of its biological activity, potential applications in pharmaceuticals or agrochemicals, and development of more efficient synthesis methods .

properties

IUPAC Name

4-[4-chloro-2-(6-methoxypyridin-2-yl)-7-(trifluoromethyl)-1H-indol-3-yl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N3O/c1-27-15-7-4-6-14(25-15)17-11(5-2-3-10-24)16-13(20)9-8-12(18(16)26-17)19(21,22)23/h4,6-9,26H,2-3,5,10,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJHIMOKIOKGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=C(C3=C(C=CC(=C3N2)C(F)(F)F)Cl)CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60412423
Record name 4-[4-chloro-2-(6-methoxypyridin-2-yl)-7-(trifluoromethyl)-1H-indol-3-yl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5020-62-2
Record name 4-[4-chloro-2-(6-methoxypyridin-2-yl)-7-(trifluoromethyl)-1H-indol-3-yl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-chloro-2-(6-methoxypyridin-2-yl)-7-(trifluoromethyl)-1H-indol-3-yl]butan-1-amine
Reactant of Route 2
4-[4-chloro-2-(6-methoxypyridin-2-yl)-7-(trifluoromethyl)-1H-indol-3-yl]butan-1-amine
Reactant of Route 3
4-[4-chloro-2-(6-methoxypyridin-2-yl)-7-(trifluoromethyl)-1H-indol-3-yl]butan-1-amine
Reactant of Route 4
4-[4-chloro-2-(6-methoxypyridin-2-yl)-7-(trifluoromethyl)-1H-indol-3-yl]butan-1-amine
Reactant of Route 5
4-[4-chloro-2-(6-methoxypyridin-2-yl)-7-(trifluoromethyl)-1H-indol-3-yl]butan-1-amine
Reactant of Route 6
4-[4-chloro-2-(6-methoxypyridin-2-yl)-7-(trifluoromethyl)-1H-indol-3-yl]butan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.